molecular formula C17H19ClN4O B4669441 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-indole-2-carboxamide

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-indole-2-carboxamide

Cat. No.: B4669441
M. Wt: 330.8 g/mol
InChI Key: KGJBYYXZAAPFSL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-indole-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes the following steps:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the imidazole moiety: This step involves the alkylation of imidazole with a suitable alkyl halide.

    Formation of the carboxamide group: This can be done through the reaction of the corresponding acid chloride with an amine.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalytic processes and continuous flow techniques .

Chemical Reactions Analysis

5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The imidazole ring can interact with metal ions and other biomolecules, enhancing the compound’s biological activity . The exact pathways and targets depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar compounds to 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-indole-2-carboxamide include other indole derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

5-chloro-N-(3-imidazol-1-ylpropyl)-1,3-dimethylindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-12-14-10-13(18)4-5-15(14)21(2)16(12)17(23)20-6-3-8-22-9-7-19-11-22/h4-5,7,9-11H,3,6,8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJBYYXZAAPFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-indole-2-carboxamide
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5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-indole-2-carboxamide
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5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-indole-2-carboxamide
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5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-indole-2-carboxamide
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5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-indole-2-carboxamide
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5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-1H-indole-2-carboxamide

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